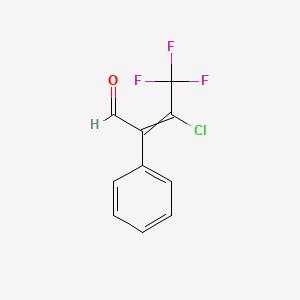
3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal
Übersicht
Beschreibung
3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal is a chemical compound with the molecular formula C10H6ClF3O . It is also known by other names such as 3-Chloro-3-Trifluoromethyl-2-Phenylacroleine and Benzeneacetaldehyde, α-(1-chloro-2,2,2-trifluoroethylidene)-, (αZ)- .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group attached to a but-2-enal group with a trifluoro and a chloro substituent . The exact structure can be found in the referenced chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (234.6), molecular formula (C10H6ClF3O), and its various synonyms .Wissenschaftliche Forschungsanwendungen
1. Chemical Synthesis and Characterization
Regioselective Bond Cleavage : A study by Solhnejad et al. (2013) explored the regioselective carbon-carbon bond cleavage in arylhydrazones, which are derivatives of 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-diones. This research is relevant for understanding the chemical behavior and synthesis applications of similar trifluoro compounds (Solhnejad et al., 2013).
Structural Evaluation of Organo-Ruthenium Complexes : A study by Uršič et al. (2017) involved the synthesis and characterization of novel ruthenium organometallic complexes using 4,4,4-trifluoro-1-(4-bromophenyl)-1,3-butanedione. Such studies highlight the potential of trifluoro compounds in creating complex organometallic structures (Uršič et al., 2017).
2. Luminescence and Quantum Yields
- Eu(III) Mixed Complexes : Research by Donegá et al. (1997) investigated the luminescent properties and quantum yields of Eu(III) mixed complexes involving 4,4,4-trifluoro-1-phenyl-1,3-butanedione. Such studies are crucial for understanding the photophysical properties of trifluoro compounds (Donegá et al., 1997).
3. Coordination Polymers and Magnetic Behavior
AgI Coordination Polymers : A study by A. and Morsali (2007) synthesized one-dimensional polymers with Ag-C bonds using 4,4,4-trifluoro-1-phenyl-1,3-butandione. These findings contribute to the understanding of coordination polymers and their potential applications (A. and Morsali, 2007).
Dy(III) Single-Ion Magnets : Zhang et al. (2018) investigated two Dy(III) single-ion magnets using β-diketonate ligands with different substituent groups. This research enhances the knowledge of magnetic materials and their potential applications (Zhang et al., 2018).
4. Optical Thermometers
- Luminescent PMMA Films : Mara et al. (2021) developed optical thermometers based on PMMA films doped with Ln3+ complexes, including compounds with 4,4,4-trifluoro-1-phenyl-1,3-butadionate. This research is significant for the development of sensitive temperature sensors (Mara et al., 2021).
Eigenschaften
IUPAC Name |
3-chloro-4,4,4-trifluoro-2-phenylbut-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O/c11-9(10(12,13)14)8(6-15)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGRIAPCGIYWJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C(F)(F)F)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1423063.png)
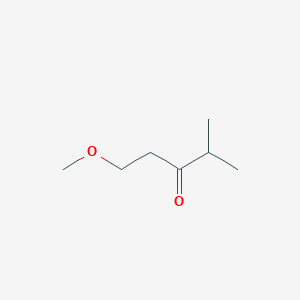

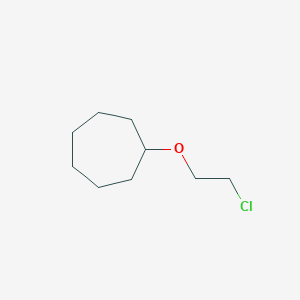
![[2-(Ethanesulfonyl)ethyl]hydrazine hydrochloride](/img/structure/B1423072.png)
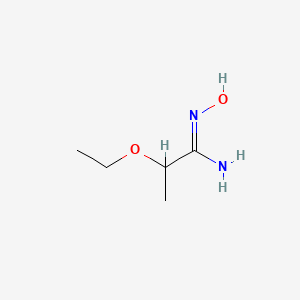
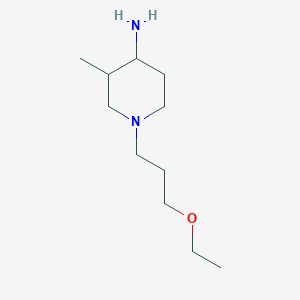
![5-nitro-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1423075.png)
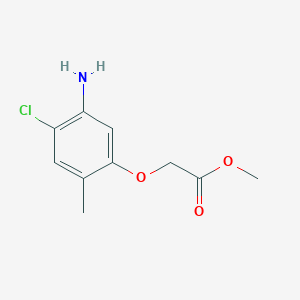
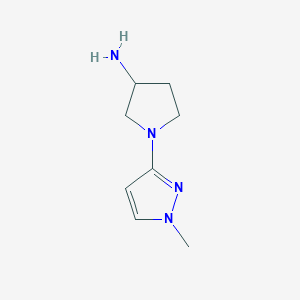
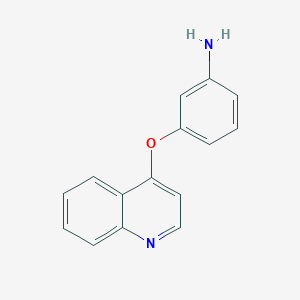

![3-[4-(Propan-2-yl)phenyl]propanamide](/img/structure/B1423084.png)
![4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1423085.png)